6-bromo-3-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the biological activities mentioned above . The specific changes resulting from these interactions would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would likely be context-dependent, varying based on the specific target and the biological system within which the compound is acting.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound’s action would result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the indole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Coupling: Boronic acids and palladium catalysts are used under inert atmospheres.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
6-Bromo-3-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 6-Bromoindole-2-carboxylic acid
- 3-Fluoroindole-2-carboxylic acid
- 6-Chloro-3-fluoroindole-2-carboxylic acid
Comparison: 6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and binding affinity. Compared to its analogs, this compound exhibits enhanced biological activity and stability, making it a valuable candidate for drug development and synthetic applications .
Properties
IUPAC Name |
6-bromo-3-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHRHWXLBYZXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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